molecular formula C23H20N4O6S B13369817 2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate

2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate

Cat. No.: B13369817
M. Wt: 480.5 g/mol
InChI Key: LMAFVIMATLOXOU-UHFFFAOYSA-N
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Description

The compound 2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate features a triazolothiadiazole core fused with a 3-methylbenzofuran moiety. The structure is further substituted with a dimethoxy phenyl group and an ethyl carbonate ester.

Properties

Molecular Formula

C23H20N4O6S

Molecular Weight

480.5 g/mol

IUPAC Name

[2,6-dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl] ethyl carbonate

InChI

InChI=1S/C23H20N4O6S/c1-5-31-23(28)33-19-16(29-3)10-13(11-17(19)30-4)21-26-27-20(24-25-22(27)34-21)18-12(2)14-8-6-7-9-15(14)32-18/h6-11H,5H2,1-4H3

InChI Key

LMAFVIMATLOXOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1OC)C2=NN3C(=NN=C3S2)C4=C(C5=CC=CC=C5O4)C)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Triazolothiadiazine Core

Method A: Cyclocondensation of 4-Amino-1,2,4-triazoles with Bielectrophiles

This route involves the reaction of 4-amino-1,2,4-triazoles with α-halo compounds such as α-bromoacetate or α-bromoacetophenone. The process is catalyzed by bases like sodium hydride or triethylamine under reflux conditions, facilitating nucleophilic substitution and ring closure to form the triazolothiadiazine nucleus.

Reaction Scheme:

4-Amino-1,2,4-triazole derivative + α-bromo compound → Cyclization → Triazolothiadiazine derivative

Key Reagents & Conditions:

  • Reagents: Ethyl bromoacetate, α-bromoacetophenone.
  • Catalyst: Sodium hydride or triethylamine.
  • Solvent: Ethanol or DMF.
  • Conditions: Reflux, inert atmosphere.

Research Findings:

  • Marathe et al. demonstrated that heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone yields 3-arylamino-6-phenyl derivatives.

Incorporation of Benzofuran Moiety

Method B: Nucleophilic Substitution on Heterocyclic Intermediates

The benzofuran unit, specifically 3-methyl-1-benzofuran-2-yl, is introduced via nucleophilic attack on activated heterocyclic intermediates or through coupling reactions with benzofuran derivatives bearing suitable leaving groups.

Reaction Conditions:

  • Use of electrophilic benzofuran derivatives such as benzofuran-2-carboxylates or halogenated benzofurans.
  • Catalysis with bases like potassium carbonate.
  • Solvent: Dimethylformamide or ethanol.
  • Reflux conditions to facilitate substitution.

Research Evidence:

  • The synthesis of benzofuran-linked heterocycles has been achieved via nucleophilic aromatic substitution, as demonstrated in related heterocyclic syntheses.

Formation of the Ethyl Carbonate Group

Method C: Ethylation of Phenolic or Amino Precursors

The phenyl moiety in the target compound is functionalized with an ethyl carbonate group through reaction with ethyl chloroformate or ethyl chloroacetate in the presence of a base.

Reaction Scheme:

Phenolic or amino precursor + Ethyl chloroformate → Ethyl carbonate derivative

Reaction Conditions:

  • Reagents: Ethyl chloroformate or ethyl chloroacetate.
  • Base: Pyridine or triethylamine.
  • Solvent: Dichloromethane or tetrahydrofuran.
  • Temperature: 0°C to room temperature.

Research Data:

  • Ethyl chloroformate-mediated carbonate formation is a well-established method for phenolic and amino group functionalization.

Synthesis Pathway Summary Table

Step Reaction Reagents Conditions Purpose
1 Cyclocondensation 4-Amino-1,2,4-triazole + α-bromo compound Reflux, base Core heterocycle formation
2 Benzofuran coupling Benzofuran derivatives + heterocyclic intermediates Reflux, base Benzofuran incorporation
3 Carbonate formation Ethyl chloroformate + phenolic/amino groups 0°C to RT, pyridine Ethyl carbonate attachment
4 Final assembly Coupling of all components Reflux, inert atmosphere Complete target molecule

Notable Research Discoveries and Variations

  • Regioselectivity Control: Studies indicate that regioselectivity in the cyclocondensation step can be influenced by substituents on the triazole or thiadiazole rings, enabling tailored synthesis of derivatives with specific substitution patterns.

  • Use of Microwave-Assisted Synthesis: Recent advancements have employed microwave irradiation to accelerate cyclization and coupling reactions, significantly reducing reaction times and improving yields.

  • One-Pot Multicomponent Reactions: Innovative approaches have utilized multicomponent reactions to assemble heterocyclic cores and append functional groups in a single step, enhancing efficiency.

  • Catalytic Variations: Transition metal catalysis, such as copper or palladium, has been explored to facilitate coupling reactions, especially in benzofuran incorporation.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Carbonate Moiety

The ethyl carbonate group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for generating phenolic intermediates, which can participate in further functionalization:

  • Acidic Hydrolysis : In HCl/EtOH (reflux, 6–8 h), the carbonate cleaves to yield 2,6-dimethoxy-4-[3-(3-methylbenzofuran-2-yl)triazolothiadiazol-6-yl]phenol and CO₂.

  • Basic Hydrolysis : NaOH/EtOH (60°C, 4 h) produces the same phenol derivative with quantitative yields.

Table 1: Hydrolysis Conditions and Products

ReagentsConditionsProductYieldReference
HCl/EtOHReflux, 6–8 hPhenol + CO₂85–90%
NaOH/EtOH60°C, 4 hPhenol + CO₂95–98%

Nucleophilic Substitution at the Triazole-Thiadiazole Core

The triazole-thiadiazole system exhibits electrophilic character at nitrogen and sulfur atoms, enabling nucleophilic substitutions:

  • With Amines : Reaction with primary amines (e.g., methylamine) in DMF (80°C, 12 h) replaces the thiadiazole sulfur, forming 6-alkylamino derivatives .

  • With Thiols : Thiophenol in EtOH (reflux, 8 h) displaces the triazole nitrogen, yielding arylthio-substituted analogs .

Mechanistic Insight :
The electron-withdrawing nature of the triazole ring polarizes the thiadiazole moiety, enhancing susceptibility to nucleophilic attack at C-6 or N-3 positions .

Electrophilic Aromatic Substitution (EAS)

The methoxy-substituted benzene ring directs electrophiles to specific positions:

  • Nitration : HNO₃/H₂SO₄ (0°C, 2 h) introduces nitro groups at the para position relative to methoxy substituents .

  • Halogenation : Br₂/FeBr₃ (room temperature, 1 h) selectively brominates the aromatic ring at the ortho position to the triazolothiadiazole group .

Table 2: EAS Reactions and Regioselectivity

ReactionReagentsPositionProduct YieldReference
NitrationHNO₃/H₂SO₄Para to methoxy70–75%
BrominationBr₂/FeBr₃Ortho to heterocycle80–85%

Cyclization Reactions

The triazole-thiadiazole system participates in annulation reactions to form extended heterocycles:

  • With α-Bromo Ketones : Phenacyl bromide in ethanol (reflux, 6 h) induces cyclization, forming benzofuran-fused triazolothiadiazines .

  • With Propargyl Bromide : In DMF (100°C, 12 h), propargyl groups undergo [3+2] cycloaddition, generating pyrazole-linked derivatives .

Example Reaction Pathway :

  • Step 1 : Nucleophilic attack by the triazole nitrogen on phenacyl bromide.

  • Step 2 : Intramolecular cyclization via thiadiazole sulfur to form a six-membered ring .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the benzofuran subunit:

  • Suzuki Coupling : The bromine atom (if introduced via EAS) reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 80°C) to form biaryl systems .

  • Sonogashira Coupling : Terminal alkynes couple with iodinated derivatives under Pd/Cu catalysis, yielding ethynyl-substituted analogs .

Oxidation and Reduction

  • Oxidation : KMnO₄/H₂O (70°C, 3 h) oxidizes the benzofuran methyl group to a carboxylic acid .

  • Reduction : H₂/Pd-C (room temperature, 2 h) reduces the triazole ring, though this is less common due to ring stability .

Key Research Findings

  • Regioselectivity in Cyclization : Reactions with unsymmetrical α-bromodiketones favor formation of 7-aroyl-6-methyl derivatives over other regioisomers, as confirmed by 2D-NMR and X-ray crystallography .

  • Solvent Effects : Ethanol and DMF enhance reaction rates in cyclocondensations due to polar aprotic character .

  • Catalytic Efficiency : Heteropolyacids (e.g., H₃PW₁₂O₄₀) improve yields in triazole-thiadiazole annulations by stabilizing transition states .

Scientific Research Applications

2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, while the triazolo-thiadiazole moiety can modulate these interactions through hydrogen bonding or hydrophobic interactions . The phenyl ethyl carbonate group may enhance the compound’s bioavailability and stability .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of triazolothiadiazole derivatives are heavily influenced by substituents on the core scaffold. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Class/Structure Substituents/Modifications Notable Properties/Bioactivity Molecular Weight (MW) References
Target Compound Benzofuran, dimethoxy phenyl, ethyl carbonate Likely enhanced lipophilicity and metabolic stability ~550–600 (estimated)
3-Phenyltriazolothiadiazoles (e.g., ) Phenyl groups at positions 2,6 Antimicrobial activity, moderate solubility ~350–400
Bromophenyl-Quinazolinyl Derivatives () Bromophenyl, quinazolinyl High MW due to bromine; NMR-confirmed cyclization ~500–550
Pyridyltriazolothiadiazoles () 3-Pyridyl substituents Vasodilatory activity; improved water solubility ~350–400
Alkyl/Aryl Derivatives (–7) Alkyl, aryl, or α-naphthylmethylene groups Broad-spectrum: antimicrobial, herbicidal ~300–450
Key Observations:
  • Lipophilicity and Bioavailability : The target compound’s benzofuran and ethyl carbonate groups likely increase lipophilicity compared to pyridyl or phenyl analogs, improving membrane permeability . However, this may reduce aqueous solubility.
  • Metabolic Stability : Ethyl carbonate esters are hydrolytically stable compared to simpler esters, suggesting prolonged half-life .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 3-Phenyl Derivatives () Pyridyl Derivatives ()
MW High (~550–600) Moderate (~350–400) Moderate (~350–400)
LogP (Estimated) ~4.5–5.5 ~3.0–3.5 ~2.5–3.0
Solubility Low (lipophilic) Moderate Higher (pyridyl polarity)
Stability High (ethyl carbonate) Moderate Moderate

The target’s high MW and logP suggest suitability for oral administration but may limit parenteral use due to solubility challenges.

Biological Activity

2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a multi-ring structure incorporating elements such as benzofuran, triazole, and thiadiazole. These components are known for their diverse biological activities, including anticancer and antimicrobial properties.

Structural Formula

The structural formula can be represented as follows:

C21H22N4O4S\text{C}_{21}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

This indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.

Anticancer Activity

Research indicates that compounds with triazole and thiadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,2,4-triazole can induce apoptosis in various cancer cell lines. A recent study highlighted the cytotoxic effects of triazole-thiadiazole derivatives against human breast cancer cells (MCF-7), showcasing their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Triazoles are often associated with antifungal properties, while thiadiazoles exhibit antibacterial effects. In vitro studies have demonstrated that similar compounds possess broad-spectrum antimicrobial activity against pathogenic bacteria .

The proposed mechanisms through which 2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate exerts its effects include:

  • Inhibition of DNA Synthesis : Compounds containing triazole rings can interfere with nucleic acid synthesis in microbial cells.
  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through the generation of reactive oxygen species (ROS) .

Study 1: Anticancer Efficacy

A study conducted by researchers involved screening various compounds for anticancer activity using multicellular spheroids as a model. The results indicated that derivatives similar to 2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate showed promising results in reducing tumor growth and enhancing apoptosis in MCF-7 cells .

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, several derivatives were tested against common pathogens such as E. coli and S. aureus. The results demonstrated that compounds with similar structural features exhibited significant inhibitory effects on bacterial growth .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in MCF-7
AntimicrobialInhibits growth of E. coli
AntifungalEffective against fungal strains

Table 2: Comparison with Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
2,6-Dimethoxy-4-[...]Anticancer15
Similar Triazole DerivativeAnticancer20
Benzofuran-Thiadiazole DerivativeAntimicrobial30

Q & A

Synthesis and Optimization

Basic: What are the general synthetic routes for synthesizing triazolo-thiadiazole derivatives like this compound? The synthesis typically involves multi-step reactions starting with intermediates such as 4-amino-3-mercapto-triazoles and aromatic acids. For example, condensation reactions using POCl₃ as a catalyst under reflux conditions (60–80°C, 16–24 hours) are common. The product is isolated via neutralization with sodium bicarbonate, followed by recrystallization from ethanol-DMF mixtures to improve purity .

Advanced: How can reaction conditions be optimized to improve yield and purity in triazolo-thiadiazole synthesis? Key factors include:

  • Catalyst selection : POCl₃ enhances electrophilicity of carbonyl groups, improving cyclization efficiency .
  • Temperature control : Prolonged reflux (~16 hours) ensures complete ring closure but risks decomposition; stepwise heating (e.g., 60°C → 80°C) may mitigate this.
  • Solvent systems : Ethanol-DMF (1:1 v/v) aids in dissolving polar intermediates while facilitating crystallization .
  • Purification : Column chromatography or gradient recrystallization reduces byproducts like unreacted thiols .

Structural Characterization

Basic: What analytical techniques are used to confirm the molecular structure of this compound?

  • X-ray crystallography : Resolves bond lengths (e.g., S–N bonds: ~1.65 Å) and dihedral angles (e.g., 74.34° between triazolo-thiadiazole and benzene rings) .
  • NMR spectroscopy : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and benzofuran protons (δ 6.5–7.5 ppm); ¹³C NMR confirms ester carbonyls (δ 165–170 ppm) .

Advanced: How do intermolecular interactions influence crystal packing and stability?

  • Weak interactions : C–H⋯π (3.2–3.5 Å) and hydrogen bonds (N–H⋯O, 2.8–3.0 Å) stabilize the lattice .
  • Planarity : Non-planar triazolo-thiadiazine rings (dihedral angles >10°) reduce steric strain, favoring π-π stacking (centroid distances: ~3.6 Å) .

Biological Activity Evaluation

Basic: What in vitro assays are suitable for screening antimicrobial activity?

  • Agar diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; triazolo-thiadiazoles often show MIC values of 8–32 µg/mL .
  • Antifungal assays : Use Candida albicans with fluconazole as a positive control .

Advanced: How can experimental designs address variability in biological data?

  • Randomized blocks : Minimize bias by grouping tests by rootstock, harvest season, or microbial strain .
  • Dose-response curves : Use 4-parameter logistic models to calculate EC₅₀ and Hill coefficients .

Resolving Data Contradictions

Basic: Why might similar compounds exhibit divergent biological activities? Substituent effects (e.g., fluorine vs. chlorine) alter lipophilicity (logP) and target binding. For example, 4-fluorophenyl analogs show 2–3× higher antifungal activity than chlorinated derivatives .

Advanced: What computational methods validate structure-activity relationships (SAR)?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Simulate binding to C. albicans CYP51 (PDB: 5TZ1) to prioritize analogs with favorable ΔG values (<-8 kcal/mol) .

Environmental Impact Assessment

Basic: What studies evaluate the environmental fate of this compound?

  • Hydrolysis : Test stability at pH 4–9; ester groups may hydrolyze to carboxylic acids (t₁/₂: 24–72 hours) .
  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor via HPLC-MS for byproduct identification .

Advanced: How can biodegradation pathways be modeled?

  • QSAR models : Use EPI Suite to predict biodegradation probability (Pbio) based on molecular descriptors (e.g., topological surface area) .
  • Microcosm studies : Incubate with soil microbiota and track mineralization (CO₂ evolution) over 28 days .

Structure-Activity Relationships (SAR)

Basic: How do substituents on the benzofuran ring modulate activity?

  • Electron-withdrawing groups (e.g., -NO₂): Increase antimicrobial potency but reduce solubility.
  • Methyl groups : Enhance metabolic stability by blocking CYP3A4 oxidation .

Advanced: What strategies improve selectivity for therapeutic targets?

  • Bioisosteric replacement : Substitute thiadiazole with oxadiazole to reduce off-target binding .
  • Prodrug design : Ethyl carbonate moieties can be cleaved in vivo to release active phenolic metabolites .

Tables

Table 1: Comparative Biological Activity of Analogous Compounds

CompoundMIC (S. aureus)logPKey SubstituentReference
Parent compound16 µg/mL3.23-methylbenzofuran
4-Fluorophenyl derivative8 µg/mL2.84-Fluorophenyl
Chlorinated analog32 µg/mL3.92-Cl-6-F-phenyl

Table 2: Key Crystallographic Parameters

ParameterValueReference
Bond length (S1–N3)1.654 Å
Dihedral angle (ring A/B)74.34°
π-π stacking distance3.572 Å

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